Cas no 14581-89-6 (b-Naphthyl b-D-Glucopyranoside Tetraacetate)

Technical Introduction: b-Naphthyl b-D-Glucopyranoside Tetraacetate is a chemically modified glycoside derivative, where the glucose moiety is acetylated at all four hydroxyl groups and linked to a b-naphthyl aglycone. This compound is primarily utilized as an intermediate in organic synthesis and glycosylation reactions. The tetraacetate protection enhances stability and solubility in organic solvents, facilitating its use in controlled glycosidic bond formation. Its naphthyl group allows for applications in chromogenic or fluorogenic assays, serving as a substrate for enzymatic studies. The product’s high purity and defined structure make it suitable for research in carbohydrate chemistry and biochemical probing. Storage under anhydrous conditions is recommended to maintain integrity.
b-Naphthyl b-D-Glucopyranoside Tetraacetate structure
14581-89-6 structure
Product Name:b-Naphthyl b-D-Glucopyranoside Tetraacetate
CAS No:14581-89-6
MF:C24H26O10
MW:474.457248210907
CID:120512
PubChem ID:2728826
Update Time:2025-10-29

b-Naphthyl b-D-Glucopyranoside Tetraacetate Chemical and Physical Properties

Names and Identifiers

    • β-Naphthyl β-D-Glucopyranoside Tetraacetate
    • b-Naphthyl b-D-Glucopyranoside Tetraacetate
    • b-D-Glucopyranoside,2-naphthalenyl, 2,3,4,6-tetraacetate
    • β-Naphthyl β-D-Gluco
    • 2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
    • -Naphthyl -D-Glucopyranoside Tetraacetate
    • 2-Naphthyl b-D-Glucopyranoside Tetraacetat
    • 2-Naphthyl -D-Glucopyranoside Tetraacetate
    • b-Naphthyl β-D-Glucopyranoside Tetraacetate
    • 2-Naphthalenyl -D-Glucopyranoside Tetraacetate
    • 2-Naphthalenyl b-D-Glucopyranoside Tetraacetate
    • 2-Naphthyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
    • 2-Naphthalenyl beta-D-glucopyranoside 2,3,4,6-tetraacetate
    • ?-Naphthyl ?-D-Glucopyranoside Tetraacetate
    • Glucopyranoside, (2-naphthyl)-, tetraacetate, beta-
    • beta-D-Glucopyranoside, 2-naphthalenyl, 2,3,4,6-tetraacetate
    • W-201286
    • Tetraacetyl-beta-naphthol-beta-glucoside
    • LZ59846000
    • (2-Naphthyl)-beta-glucopyranoside tetraacetate
    • 2-Naphthyl 2,3,4,6-tetra-O-acetyl-I(2)-D-glucopyranoside
    • beta-Naphthyl beta-D-Glucopyranoside Tetraacetate
    • CCG-251259
    • NIOSH/LZ5984600
    • [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate
    • 14581-89-6
    • [(2R,3R,4S,5R,6S)-3,4,5-TRIS(ACETYLOXY)-6-(NAPHTHALEN-2-YLOXY)OXAN-2-YL]METHYL ACETATE
    • Inchi: 1S/C24H26O10/c1-13(25)29-12-20-21(30-14(2)26)22(31-15(3)27)23(32-16(4)28)24(34-20)33-19-10-9-17-7-5-6-8-18(17)11-19/h5-11,20-24H,12H2,1-4H3/t20-,21-,22+,23-,24-/m1/s1
    • InChI Key: VBWBRAIDMPRMHW-GNADVCDUSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC1C=CC2C=CC=CC=2C=1

Computed Properties

  • Exact Mass: 474.15300
  • Monoisotopic Mass: 474.15259702g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 752
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 124Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 198-199 ºC (benzene )
  • Refractive Index: 1.568
  • Solubility: Almost insoluble (0.018 g/l) (25 º C),
  • PSA: 123.66000
  • LogP: 2.30170

b-Naphthyl b-D-Glucopyranoside Tetraacetate Pricemore >>

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b-Naphthyl b-D-Glucopyranoside Tetraacetate Production Method

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